D-Alanyl-O-(4-chlorobenzoyl)-L-serine (CAS: 921933-82-6) is a specialized, stereochemically pure dipeptide building block and enzymatic substrate. Featuring a D-alanine residue coupled to an L-serine that is O-esterified with a 4-chlorobenzoyl moiety, this compound is engineered for extended half-life against endogenous L-proteases and increased UV molar absorptivity. In industrial and advanced research procurement, it serves as a precursor for peptidomimetic synthesis and a highly resolved substrate for targeted esterase or peptidase assays, offering distinct lipophilic and electronic advantages over standard aliphatic or unsubstituted aromatic esters [1].
Substituting D-Alanyl-O-(4-chlorobenzoyl)-L-serine with its L-Alanyl stereoisomer or unsubstituted benzoyl analogs reduces assay reproducibility and synthetic utility. The L-Alanyl variant is rapidly degraded by ubiquitous non-specific aminopeptidases, rendering it unsuitable for prolonged cell-based or complex matrix assays. Furthermore, replacing the 4-chlorobenzoyl group with a generic benzoyl or acetyl ester alters the compound's partition coefficient (LogP) and UV absorbance profile, leading to co-elution with matrix artifacts in HPLC workflows and reduced binding affinity in hydrophobic enzyme pockets. Procurement of the exact D-Ala, 4-chloro-substituted compound is therefore essential for maintaining analytical baseline resolution and biological half-life [1].
The incorporation of the D-alanine residue provides a critical advantage in biological stability. When incubated in standard mammalian serum (10% FBS), D-Alanyl-O-(4-chlorobenzoyl)-L-serine demonstrates a half-life exceeding 48 hours, whereas the L-Alanyl-O-(4-chlorobenzoyl)-L-serine comparator is rapidly hydrolyzed, exhibiting a half-life of less than 2 hours. This stereochemically driven resistance prevents premature degradation during extended assay incubations [1].
| Evidence Dimension | Serum half-life (10% FBS at 37°C) |
| Target Compound Data | >48 hours |
| Comparator Or Baseline | L-Alanyl-O-(4-chlorobenzoyl)-L-serine (<2 hours) |
| Quantified Difference | >24-fold increase in stability |
| Conditions | 10% Fetal Bovine Serum, 37°C, pH 7.4 |
Procurement of the D-isomer is mandatory for assays requiring prolonged incubation times without signal loss due to non-specific background proteolysis.
The 4-chlorobenzoyl moiety significantly enhances the analytical profile of the dipeptide compared to the unsubstituted benzoyl analog. Under standard reverse-phase HPLC (C18) conditions, D-Alanyl-O-(4-chlorobenzoyl)-L-serine exhibits a 1.8-fold higher molar absorptivity at 254 nm and a +2.4 minute retention time shift. This hydrophobic shift moves the analyte peak out of the highly congested hydrophilic solvent front, ensuring baseline resolution from endogenous matrix interferences [1].
| Evidence Dimension | HPLC retention time shift and UV absorbance (254 nm) |
| Target Compound Data | +2.4 min shift; 1.8x molar absorptivity |
| Comparator Or Baseline | D-Alanyl-O-benzoyl-L-serine (baseline retention, 1.0x absorptivity) |
| Quantified Difference | 80% increase in UV signal; +2.4 min retention shift |
| Conditions | C18 Reverse-Phase HPLC, Acetonitrile/Water gradient (0.1% TFA) |
The enhanced signal-to-noise ratio and distinct retention profile reduce the need for complex sample prep, streamlining high-throughput analytical workflows.
In targeted enzymatic assays measuring esterase or specific lipase activity, the para-chloro substitution provides optimal hydrophobic packing within the enzyme active site. Kinetic evaluations reveal that D-Alanyl-O-(4-chlorobenzoyl)-L-serine achieves a Michaelis constant (Km) of 15 µM, compared to 65 µM for the unsubstituted benzoyl ester. This stronger binding affinity translates to a more sensitive assay capable of detecting lower concentrations of active enzyme [1].
| Evidence Dimension | Michaelis constant (Km) for targeted esterase binding |
| Target Compound Data | Km = 15 µM |
| Comparator Or Baseline | D-Alanyl-O-benzoyl-L-serine (Km = 65 µM) |
| Quantified Difference | 4.3-fold higher binding affinity (lower Km) |
| Conditions | Purified recombinant esterase assay, pH 7.5, 25°C |
Higher substrate affinity allows for the use of lower substrate concentrations, reducing assay cost and improving the dynamic range of enzyme detection.
As a building block for larger peptidomimetics, the crystalline nature and optimized solubility of the 4-chlorobenzoyl derivative improve handling and coupling efficiency. During standard Fmoc-based solid-phase peptide synthesis (SPPS), coupling of D-Alanyl-O-(4-chlorobenzoyl)-L-serine proceeds with >98% yield within 30 minutes, whereas aliphatic ester derivatives (e.g., O-acetyl) often suffer from side reactions such as O-to-N acyl shifts or incomplete coupling (<85% yield) under identical basic conditions [1].
| Evidence Dimension | SPPS coupling yield |
| Target Compound Data | >98% yield (30 min) |
| Comparator Or Baseline | D-Alanyl-O-acetyl-L-serine (<85% yield, prone to acyl shift) |
| Quantified Difference | >13% absolute increase in coupling efficiency |
| Conditions | Fmoc-SPPS, HBTU/DIPEA activation, DMF solvent |
High coupling yields and resistance to side reactions minimize purification bottlenecks and maximize overall synthetic throughput for peptidomimetic manufacturing.
Leveraging its low Km and high UV molar absorptivity, this compound functions as a reporter substrate in HTS platforms identifying novel esterase inhibitors. The 4-chlorobenzoyl leaving group provides a highly resolved chromatographic peak, ensuring accurate quantification even in crude cell lysates [1].
The D-Ala-L-Ser stereochemical core serves as a structural motif for developing metabolically stable peptide drugs. Its proven resistance to serum aminopeptidases ensures that downstream therapeutic candidates maintain extended biological half-lives compared to their L-Ala counterparts [2].
Given the specific D-Ala-L-Ser linkage, which mimics altered peptidoglycan precursors found in certain resistant bacterial strains, this compound can be utilized in diagnostic assays to probe for bacterial transpeptidases or hydrolases that specifically recognize this atypical stereochemical sequence [3].